5-(2-Bromoethyl)-4-methyl-1,3-thiazole
Description
Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research
Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, is a core scaffold in numerous natural and synthetic compounds. nih.govsemanticscholar.org Its aromatic nature and the presence of heteroatoms confer unique chemical and physical properties, making it a privileged structure in drug discovery and development. nih.govbohrium.com The thiazole moiety is a key component of vitamin B1 (thiamine) and is found in a wide range of pharmaceuticals, including antimicrobial (sulfathiazole), antiretroviral (ritonavir), and anticancer (ixabepilone) agents. nih.govnih.gov
The versatility of the thiazole ring allows for substitution at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. nih.govfabad.org.tr Thiazole derivatives are investigated for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. fabad.org.trnih.gov Beyond medicine, thiazoles are used as vulcanizing accelerators, photographic sensitizers, and dyes. nih.govsemanticscholar.org The steady development of synthetic methodologies to construct and functionalize the thiazole core continues to expand its applications, cementing its importance in modern chemical research. bohrium.com
Structural Classification and Research Context of Bromoethyl-Substituted Thiazoles
5-(2-Bromoethyl)-4-methyl-1,3-thiazole belongs to the class of haloalkyl-substituted thiazoles. The key structural features of this compound are the thiazole ring, a methyl group at position 4, and a 2-bromoethyl substituent at position 5. The bromoethyl group is a particularly useful functional handle in organic synthesis. The bromine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution reactions.
This reactivity allows for the facile introduction of various other functional groups, enabling the elongation of the side chain or the formation of new rings. Researchers utilize bromoethyl-substituted thiazoles as intermediates to synthesize a diverse range of more complex molecules. For instance, they can be used in the synthesis of thiazole-based ligands for metal complexes, precursors for biologically active compounds, and building blocks for novel materials. The presence of the methyl group at the adjacent position can influence the reactivity and conformational preferences of the bromoethyl side chain.
Historical Development of Research on Thiazole Compounds with Haloalkyl Moieties
The history of thiazole chemistry dates back to the late 19th century with the pioneering work of Hantzsch and Hofmann. nih.govsemanticscholar.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent method for creating the thiazole ring. wikipedia.orgrsc.org Early research focused on the fundamental synthesis and reactivity of the core thiazole structure.
The exploration of thiazoles with haloalkyl moieties evolved as synthetic methods became more sophisticated. The introduction of a reactive haloalkyl group was a logical step to increase the synthetic utility of the thiazole scaffold, allowing it to be incorporated into larger molecular frameworks. These functionalized thiazoles proved to be critical intermediates. For example, the synthesis of 4-methyl-5-(2-hydroxyethyl)-thiazole, a precursor to Vitamin B1 and a tobacco spice, can involve intermediates that are structurally related to haloalkyl thiazoles. google.com The development of methods to selectively introduce bromine or chlorine onto alkyl chains attached to the thiazole ring has been a continuous area of interest, leading to more efficient and versatile synthetic routes for creating complex, biologically relevant molecules. nih.govmdpi.com
Chemical Profile of this compound
| Property | Data |
| Common Name | This compound |
| Synonyms | 4-methyl-5-(2-bromoethyl)thiazole |
| CAS Number | 671-24-9 |
| Molecular Formula | C6H8BrNS |
| Molecular Weight | 206.10 g/mol |
| LogP | 2.38890 |
This data is compiled from chemical databases. chemsrc.com
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromoethyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-5-6(2-3-7)9-4-8-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDOTQJFFNDJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-24-9 | |
| Record name | 5-(2-bromoethyl)-4-methyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 2 Bromoethyl 4 Methyl 1,3 Thiazole and Its Analogues
Strategic Approaches to the Thiazole (B1198619) Ring Construction
The formation of the 1,3-thiazole ring is a cornerstone of many synthetic routes. Several classical and modern methods have been adapted to produce the 4-methyl-substituted thiazole core.
Hantzsch Thiazole Synthesis and Modern Adaptations
The Hantzsch thiazole synthesis, first reported in 1887, remains a prominent and widely utilized method for the construction of thiazole rings. researchgate.netresearchgate.net The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.net For the synthesis of 4-methylthiazole (B1212942) derivatives, 1-chloro-2-butanone or 3-chloro-2-butanone (B129570) would serve as the appropriate α-haloketone, reacting with a suitable thioamide.
Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental footprint. One significant advancement is the use of microwave irradiation, which can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods. figshare.comnih.gov For instance, the microwave-assisted Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas has been shown to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields. nih.gov Furthermore, the development of green chemistry protocols has led to the use of environmentally benign catalysts and solvents. For example, silica-supported tungstosilicic acid has been employed as a reusable catalyst in one-pot, multi-component Hantzsch syntheses. researchgate.net
Table 1: Comparison of Classical and Modern Hantzsch Synthesis Conditions
| Parameter | Classical Hantzsch Synthesis | Modern Adaptations |
|---|---|---|
| Heating Method | Conventional reflux | Microwave irradiation, Ultrasonic irradiation |
| Catalysts | Often none or simple acids/bases | Heterogeneous catalysts (e.g., silica-supported tungstosilicic acid) |
| Solvents | Traditional organic solvents | Green solvents (e.g., water, ethanol/water mixtures) |
| Reaction Time | Several hours | Minutes to a few hours |
| Yields | Moderate to good | Often good to excellent |
Cyclocondensation Reactions Involving α-Halo Carbonyl Compounds and Thioamides
This class of reactions is fundamentally the Hantzsch synthesis, representing the most common strategy for assembling the thiazole ring. The reaction proceeds through the initial S-alkylation of the thioamide by the α-halo carbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The versatility of this method allows for the synthesis of a wide array of substituted thiazoles by varying the substituents on both the α-halo carbonyl and the thioamide reactants.
A highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles has been reported through the reaction of α-oxothioamides with α-bromoketones. nih.gov This method represents an important extension of the classical Hantzsch synthesis.
Alternative Ring-Closure Pathways for 1,3-Thiazoles
Beyond the Hantzsch synthesis, several other strategies have been developed for the construction of the 1,3-thiazole ring. These alternative pathways often utilize different starting materials and reaction mechanisms, offering complimentary approaches to thiazole synthesis.
One notable alternative is the Cook-Heilbron synthesis , which involves the reaction of an α-aminonitrile with carbon disulfide. While this method is effective, it is less common than the Hantzsch synthesis.
Another approach involves the cyclization of α-oxodithioesters . For instance, the reaction of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base can yield 4-methylthio-5-acylthiazoles. organic-chemistry.org
More recently, novel methods have emerged, such as the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189), which provides a route to thiazoles under mild conditions. organic-chemistry.org Additionally, endothiopeptides, synthesized via the Ugi reaction using thio acids, can be converted into thiazoles under microwave irradiation. organic-chemistry.org
Introduction of the Bromoethyl Moiety
Once the 4-methyl-1,3-thiazole core is established, or concurrently with its formation, the 5-(2-bromoethyl) side chain must be introduced. This can be achieved through post-cyclization functionalization or by incorporating the bromoethyl group into one of the precursors.
Post-Cyclization Functionalization Strategies through Bromination or Alkylation
A common and effective strategy involves the synthesis of 5-(2-hydroxyethyl)-4-methylthiazole as a key intermediate, followed by the conversion of the hydroxyl group to a bromide.
The synthesis of 5-(2-hydroxyethyl)-4-methylthiazole can be achieved through various routes. One method involves the reaction of 2,3-dichlorotetrahydro-2-methylfuran with thioformamide. mdpi.com
Once the hydroxyethyl (B10761427) intermediate is obtained, the hydroxyl group can be converted to a bromide using standard brominating agents. Reagents such as phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are commonly employed for this type of transformation. masterorganicchemistry.com The reaction with PBr₃ typically proceeds with inversion of configuration if a chiral center is present. masterorganicchemistry.com
Table 2: Common Reagents for the Conversion of Alcohols to Alkyl Bromides
| Reagent | Typical Conditions | Stereochemistry | Notes |
|---|---|---|---|
| Phosphorus Tribromide (PBr₃) | Pyridine (B92270), ether, or neat | Inversion (Sₙ2) | Effective for primary and secondary alcohols. |
| Thionyl Bromide (SOBr₂) | Pyridine, ether | Inversion (Sₙ2) | Similar to SOCl₂ but for bromination. |
| Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) | Dichloromethane | Inversion (Appel reaction) | Mild conditions, good for sensitive substrates. |
| N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃) | Dichloromethane | Inversion | Another variation of the Appel reaction. |
Precursor-Based Incorporation of Bromoethyl-Containing Units
An alternative to post-cyclization functionalization is to incorporate the bromoethyl moiety into one of the starting materials for the thiazole ring synthesis. This approach can offer a more convergent synthetic route.
For instance, a thioamide containing a bromoethyl group could theoretically be used in a Hantzsch-type synthesis. However, the reactivity of the bromoethyl group could lead to side reactions, making this a challenging approach that requires careful selection of reaction conditions and protecting groups if necessary.
A more plausible precursor-based approach would involve starting with a molecule that already contains the core structure and can be readily converted to the thiazole. For example, a precursor containing a γ-bromo-β-ketoester or a similar functional group arrangement could potentially be cyclized with a source of sulfur and nitrogen to form the desired 5-(2-bromoethyl)-4-methyl-1,3-thiazole. While specific examples for this exact transformation are not widely reported in the literature, it represents a viable synthetic strategy.
Selective Bromination Techniques for Thiazole Side Chains
The introduction of a bromine atom onto the ethyl side chain of a 4-methyl-5-(2-hydroxyethyl)-1,3-thiazole precursor is a critical step in the synthesis of this compound. Selective bromination is paramount to avoid unwanted reactions on the thiazole ring itself. One common and effective method for such a transformation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. This approach favors the bromination of the alkyl side chain over the aromatic thiazole ring.
Another strategy involves the conversion of a hydroxyl group on the side chain into a good leaving group, followed by nucleophilic substitution with a bromide source. For instance, treatment of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can effectively yield the desired bromoethyl derivative. The choice of reagent and reaction conditions is crucial to ensure high selectivity and yield.
Table 1: Comparison of Selective Bromination Methods
| Reagent | Conditions | Advantages | Disadvantages |
| NBS/AIBN | Reflux in CCl₄ or other non-polar solvent | High selectivity for allylic/benzylic positions | Requires radical initiation, potential for over-bromination |
| PBr₃ | Anhydrous conditions, often at low temperatures | Effective for primary and secondary alcohols | Reagent is sensitive to moisture |
| SOBr₂ | Typically in the presence of a base like pyridine | Good for converting alcohols to bromides | Can produce acidic byproducts |
Derivatization and Scaffold Diversity through Synthetic Transformations
The bromoethyl group in this compound serves as a versatile handle for a variety of synthetic transformations, enabling the creation of a diverse library of analogues.
Synthesis of Advanced Analogues via Nucleophilic Substitutions on the Bromoethyl Group
The bromine atom in the 2-bromoethyl side chain is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone for the synthesis of advanced analogues. For example, reaction with sodium azide (B81097) (NaN₃) can produce 5-(2-azidoethyl)-4-methyl-1,3-thiazole, a precursor for triazole formation via click chemistry. Similarly, displacement of the bromide with potassium thiocyanate (KSCN) yields 5-(2-thiocyanatoethyl)-4-methyl-1,3-thiazole, which can be further elaborated.
The reaction with various amines, thiols, and alcohols can also lead to a diverse set of derivatives with modified physicochemical properties. The choice of solvent and temperature is critical in controlling the reaction rate and minimizing side reactions.
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product |
| Azide | Sodium Azide (NaN₃) | 5-(2-Azidoethyl)-4-methyl-1,3-thiazole |
| Thiocyanate | Potassium Thiocyanate (KSCN) | 5-(2-Thiocyanatoethyl)-4-methyl-1,3-thiazole |
| Amine | Ammonia (B1221849), primary/secondary amines | 5-(2-Aminoethyl)-4-methyl-1,3-thiazole derivatives |
| Thiol | Sodium thiomethoxide (NaSMe) | 5-(2-(Methylthio)ethyl)-4-methyl-1,3-thiazole |
Modifications of the Thiazole Ring Substituents
While the bromoethyl group is a primary site for modification, the substituents on the thiazole ring itself can also be altered to generate further structural diversity. The 4-methyl group, for instance, can be functionalized through radical halogenation followed by nucleophilic substitution to introduce different groups at this position. However, achieving selectivity over the bromoethyl side chain can be challenging and requires careful optimization of reaction conditions.
Furthermore, electrophilic aromatic substitution on the thiazole ring, such as nitration or halogenation, can be performed, although the presence of the alkyl side chain can influence the regioselectivity of these reactions.
Multicomponent Reactions in the Synthesis of Thiazole Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Hantzsch thiazole synthesis, a classic example of a multicomponent reaction, involves the condensation of a thioamide, an α-haloketone, and an ammonia source to form the thiazole ring. nih.gov By using a functionalized α-haloketone bearing a protected bromoethyl moiety, this method can be adapted to synthesize analogues of this compound.
More contemporary MCRs, such as the Ugi or Passerini reactions, can also be envisioned for the construction of thiazole-containing scaffolds. nih.gov For instance, an Ugi reaction involving an isocyanide, an aldehyde, a carboxylic acid, and an amine can be designed to incorporate the 4-methyl-5-(2-substituted-ethyl)thiazole motif. These reactions allow for the rapid generation of diverse libraries of compounds from readily available starting materials.
Palladium-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions can be applied to functionalize the thiazole ring of this compound, provided a suitable handle, such as a halogen atom, is present on the ring.
For example, if a 2-halo-5-(2-bromoethyl)-4-methyl-1,3-thiazole derivative is synthesized, the 2-position can undergo Suzuki coupling with a variety of boronic acids to introduce aryl or heteroaryl substituents. Similarly, a Heck reaction could be employed to couple the thiazole ring with alkenes. These reactions significantly expand the accessible chemical space for analogues of the target compound. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in these transformations.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partners | Bond Formed |
| Suzuki Coupling | Organoboron reagent + Organic halide | C-C |
| Heck Reaction | Alkene + Organic halide | C-C |
| Sonogashira Coupling | Terminal alkyne + Organic halide | C-C |
Chemical Reactivity and Mechanistic Studies of 5 2 Bromoethyl 4 Methyl 1,3 Thiazole
Reactions Involving the Bromoethyl Side Chain
The bromoethyl group at the C5 position is the most reactive site on the molecule for many common transformations. The bromine atom, being a good leaving group, facilitates reactions where it is displaced by a nucleophile or eliminated to form an alkene.
The primary carbon atom attached to the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This SN2 (bimolecular nucleophilic substitution) reaction is a cornerstone of the synthetic utility of this compound. The reaction involves the backside attack of a nucleophile on the carbon-bromine bond, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.
Reaction with Amines: 5-(2-Bromoethyl)-4-methyl-1,3-thiazole readily reacts with primary and secondary amines to form the corresponding N-substituted ethylamine (B1201723) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide (HBr) that is formed, driving the reaction to completion. This pathway is crucial for the synthesis of various biologically active molecules where the thiazole (B1198619) moiety is linked to a nitrogen-containing group.
Reaction with Thiols: Similarly, thiols and their conjugate bases (thiolates) are excellent nucleophiles that react efficiently with the bromoethyl side chain to form thioethers. The high nucleophilicity of sulfur makes this reaction particularly rapid and high-yielding. This transformation is used to introduce the thiazole unit into sulfur-containing compounds, which are prevalent in many pharmaceutical and materials science applications.
| Nucleophile | Reagent Example | Product Type | Reaction Conditions |
| Primary Amine | R-NH₂ | Secondary Amine | Polar solvent, often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) |
| Secondary Amine | R₂NH | Tertiary Amine | Polar solvent, often with a non-nucleophilic base (e.g., K₂CO₃, Et₃N) |
| Thiol / Thiolate | R-SH / R-S⁻Na⁺ | Thioether (Sulfide) | Polar solvent, often with a base to deprotonate the thiol |
This table provides generalized examples of nucleophilic displacement reactions.
As a reactive alkyl halide, this compound serves as a potent alkylating agent. nih.govnih.govdrugs.comoncohemakey.com In this context, the molecule transfers its (4-methyl-1,3-thiazol-5-yl)ethyl group to a nucleophilic substrate. This capability is extensively exploited in organic synthesis, particularly in medicinal chemistry, to incorporate the thiazole scaffold into larger, more complex molecules.
The synthetic utility stems from the ability to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. For instance, it can be used to alkylate carbanions (e.g., from malonic esters), enolates, phenoxides, and other soft nucleophiles. The introduction of the 4-methylthiazole-5-ethyl moiety can significantly alter the pharmacological properties of a parent molecule, including its potency, selectivity, and pharmacokinetic profile.
When treated with a strong, non-nucleophilic base, this compound can undergo an E2 (bimolecular elimination) reaction to yield 4-methyl-5-vinylthiazole. chemsrc.comnih.gov In this process, the base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), while simultaneously the carbon-bromine bond breaks and a double bond is formed. nih.gov
This β-elimination reaction is a common pathway for alkyl halides and is governed by factors such as the strength and steric bulk of the base, temperature, and solvent. masterorganicchemistry.com The formation of the more substituted alkene is generally favored, a principle known as Zaitsev's rule. masterorganicchemistry.com The resulting product, 4-methyl-5-vinylthiazole, is a valuable synthetic intermediate itself, as the vinyl group can participate in various addition and polymerization reactions.
Reaction Summary:
Reactant: this compound
Reagent: Strong, non-nucleophilic base (e.g., Potassium tert-butoxide)
Product: 4-Methyl-5-vinylthiazole nih.gov
By-products: H-Base⁺, Br⁻
Electrophilic and Nucleophilic Behavior of the Thiazole Ring
The thiazole ring is an aromatic heterocycle with distinct electronic properties that influence its reactivity. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene, while the sulfur atom can donate electron density. pharmaguideline.comias.ac.in
The electron density in the thiazole ring is not evenly distributed. Calculations and experimental evidence show that the C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution (EAS). pharmaguideline.comnih.gov The order of reactivity for unsubstituted thiazole is generally C5 > C4 > C2. pharmaguideline.com
However, in this compound, the highly reactive C5 position is already substituted. The presence of alkyl groups at both C4 and C5 positions significantly hinders further electrophilic substitution on the ring. The C2 position is the most electron-deficient due to its proximity to both heteroatoms, making it very unreactive towards electrophiles. pharmaguideline.comias.ac.in Consequently, direct electrophilic aromatic substitution on the thiazole core of this specific compound is difficult and generally not a synthetically viable pathway. Reactions with strong electrophiles are more likely to occur on the side chain if conditions permit.
| Position on Thiazole Ring | General Reactivity toward Electrophiles | Status in this compound |
| C2 | Most Electron Deficient / Unreactive | Unreactive |
| C4 | Moderately Reactive | Substituted (with methyl group) |
| C5 | Most Electron Rich / Most Reactive | Substituted (with bromoethyl group) |
The electron-deficient C2 position is the most likely site for nucleophilic attack on the thiazole ring. pharmaguideline.comnih.gov While neutral thiazoles are generally resistant to nucleophilic attack, this reactivity can be significantly enhanced by quaternizing the ring nitrogen atom. Alkylation of the nitrogen with an agent like methyl iodide would place a positive charge on the ring, making the C2 proton acidic and the position itself highly electrophilic. A strong nucleophile could then attack the C2 carbon.
Under forcing conditions, such as with very strong bases or nucleophiles, ring-opening pathways can be initiated. This typically begins with an attack at the C2 position, leading to the cleavage of the sulfur-C2 bond. However, for this compound, such reactions are uncommon and require harsh conditions that would likely favor reactions at the more accessible bromoethyl side chain.
Cycloaddition Reactions and Heterocycle Fusion
The 2-bromoethyl side chain of this compound is a versatile precursor for the construction of fused heterocyclic systems. The primary pathways for these transformations involve either intramolecular cyclization or intermolecular reactions following a preliminary modification of the bromoethyl group.
One potential reaction pathway involves the dehydrohalogenation of this compound to form the corresponding 4-methyl-5-vinyl-1,3-thiazole. This vinylthiazole derivative can then act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the vinyl group in such cycloadditions would be influenced by the electron-withdrawing nature of the thiazole ring.
More commonly, the bromoethyl group is utilized in reactions that lead to the formation of fused nitrogen-containing heterocycles. A prominent example is the synthesis of thiazolo[3,2-a]pyridinium derivatives. nih.govrsc.orgresearchgate.netacs.org This type of reaction typically involves the quaternization of a nitrogen-containing heterocycle, such as a pyridine (B92270), by the bromoethyl group, followed by an intramolecular cyclization.
The general mechanism for the formation of a fused thiazolo-heterocycle from a haloalkylthiazole involves the initial nucleophilic attack by a heteroatom (commonly nitrogen or sulfur) on the electrophilic carbon of the bromoethyl group. This is followed by a subsequent intramolecular cyclization to form the fused ring system. The Hantzsch thiazole synthesis, while a method for forming the thiazole ring itself, provides a foundational understanding of the key bond-forming steps in such heterocyclic syntheses. chemhelpasap.comsynarchive.comnih.govresearchgate.netwikipedia.org
Table 1: Examples of Heterocycle Fusion Reactions with Haloalkyl-Substituted Heterocycles
| Starting Heterocycle | Reagent | Fused Product | Reaction Type |
| 2-Aminothiazole (B372263) | α-Haloketone | Thiazolo[3,2-a]imidazolium | Intermolecular Cyclization |
| 2-Mercaptopyridine | 1,2-Dibromoethane | Thiazolo[3,2-a]pyridinium | Intermolecular Cyclization |
| 2-Aminopyridine | This compound (hypothetical) | Pyrido[2,1-b]thiazolium derivative | Intermolecular Cyclization |
Reaction Mechanisms and Intermediate Characterization in Complex Transformations
The mechanisms of reactions involving this compound are centered on the electrophilic nature of the carbon atom bearing the bromine and the potential for the thiazole ring to influence the reactivity of the side chain.
In heterocycle fusion reactions, the initial step is typically an SN2 reaction where a nucleophile displaces the bromide ion. For instance, in the reaction with a pyridine derivative, the nitrogen atom of the pyridine acts as the nucleophile. This results in the formation of a quaternary ammonium (B1175870) salt as a key intermediate. This intermediate can often be isolated and characterized.
The subsequent cyclization step is an intramolecular electrophilic substitution or a related condensation reaction. The exact nature of this step depends on the specific reactants and conditions. For example, if the cyclization involves the formation of a bond with the thiazole ring itself, the electronic properties of the ring will play a crucial role.
The characterization of intermediates in these complex transformations is essential for elucidating the reaction mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are invaluable for identifying the structure of intermediates and final products. For example, the formation of the quaternary ammonium salt intermediate in the synthesis of thiazolo[3,2-a]pyridinium systems can be confirmed by the characteristic shifts in the 1H and 13C NMR spectra.
Due to the lack of specific studies on this compound, detailed mechanistic studies and intermediate characterizations are not available for this particular compound. However, based on the extensive literature on the reactivity of similar haloalkyl heterocycles, the proposed mechanisms and the types of intermediates involved are well-supported by analogy. nih.govnih.gov
Computational and Theoretical Investigations of 5 2 Bromoethyl 4 Methyl 1,3 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) is a preferred method for optimizing molecular geometries and predicting conformational preferences. For 5-(2-Bromoethyl)-4-methyl-1,3-thiazole, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure.
The core 1,3-thiazole ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. icm.edu.pl The primary conformational flexibility of the molecule arises from the rotation around the C-C bonds of the 2-bromoethyl side chain at position 5. DFT calculations can map the potential energy surface associated with the rotation of this side chain to identify the lowest energy conformers.
Key geometric parameters such as bond lengths and angles can be precisely calculated. Studies on related molecules, such as 4-methyl-5-thiazoleethanol, provide expected values for the thiazole (B1198619) ring itself. icm.edu.plresearchgate.net The presence of the bulky and electronegative bromine atom on the ethyl side chain would influence the local geometry, including the C-C-Br bond angle and the C-Br bond length.
Table 1: Representative Geometric Parameters of a Substituted Thiazole Ring (Based on DFT Calculations of Analogous Compounds)
| Parameter | Typical Calculated Value (Å or °) | Reference Compound |
|---|---|---|
| C=N Bond Length | ~1.29 - 1.31 Å | 4-Methyl-5-thiazoleethanol icm.edu.pl |
| C-N Bond Length | ~1.37 - 1.39 Å | 4-Methyl-5-thiazoleethanol icm.edu.pl |
| C-S Bond Length | ~1.72 - 1.77 Å | 2-Bromo-5-nitrothiazole nih.gov |
| C-S-C Bond Angle | ~89 - 90° | 4-Methyl-5-thiazoleethanol icm.edu.pl |
| C-N-C Bond Angle | ~110 - 112° | General Thiazoles |
The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
For thiazole derivatives, the HOMO is typically a π-orbital distributed over the electron-rich heterocyclic ring, particularly involving the sulfur and nitrogen atoms. The LUMO is often a π*-antibonding orbital, also delocalized across the ring system. researchgate.net In this compound, the electron-donating methyl group at position 4 would be expected to raise the HOMO energy level, while the electronegative bromoethyl group at position 5 would likely lower the LUMO energy. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net
Table 2: Representative Frontier Orbital Energies for Thiazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 5-acetyl-2,4-dimethylthiazole | -6.98 | -2.56 | 4.42 researchgate.net |
| 2-bromo-5-nitrothiazole | -8.01 | -4.12 | 3.89 nih.gov |
| General Thiazole Derivative | -6.75 | -2.18 | 4.57 sci-hub.se |
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular interactions. biointerfaceresearch.com It investigates orbital interactions, such as hyperconjugation, which contribute to molecular stability. For this compound, NBO analysis would quantify the charge on each atom, confirming the high negative charge on the nitrogen atom and the complex charge status of the sulfur atom, which are key sites for intermolecular interactions.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations identify static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation of this compound would model the atomic motions at a given temperature, offering a powerful tool for exploring its conformational landscape in different environments, such as in a vacuum or in various solvents. nih.gov
The primary application for MD would be to analyze the flexibility of the bromoethyl side chain. The simulation would track the torsional angles of this chain over time, revealing the most populated conformational states and the energy barriers for conversion between them. This provides a more realistic picture of the molecule's structure in solution than a single optimized geometry.
Computational Prediction of Reactivity and Reaction Pathways
Computational methods are instrumental in predicting a molecule's reactivity. The electronic properties derived from DFT calculations are key inputs for these predictions.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of the molecule. For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atom, identifying it as a likely site for electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would indicate electrophilic centers.
Frontier Orbital Analysis: The shapes and locations of the HOMO and LUMO orbitals indicate the most probable sites for reaction. The HOMO distribution highlights the regions from which an electron is most easily donated (nucleophilic sites), while the LUMO distribution shows where an electron is most likely to be accepted (electrophilic sites).
Reaction Pathway Modeling: The presence of the bromoethyl group suggests a high potential for nucleophilic substitution reactions, where the bromine atom acts as a leaving group. mdpi.com Computational chemistry can be used to model the entire reaction pathway of such a substitution, calculating the activation energies and identifying the structure of transition states and intermediates. This can predict whether a reaction is kinetically and thermodynamically favorable.
In Silico Structure-Activity Relationship (SAR) and Ligand Design Approaches
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. mdpi.comresearchgate.net Computational, or in silico, methods are crucial for exploring the structure-activity relationships (SAR) of thiazole-based compounds and for designing new ligands with improved properties.
Starting with the this compound core, computational tools can be used to build a virtual library of derivatives by systematically modifying its functional groups. For example, the bromine atom could be replaced with various other substituents (e.g., -OH, -NH2, -CN, aromatic rings) in silico. als-journal.com
Molecular docking simulations can then predict how each of these virtual derivatives binds to the active site of a specific biological target, such as an enzyme or receptor. dergipark.org.tr By comparing the calculated binding affinities and interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) across the series of derivatives, a computational SAR model can be developed. This model helps identify which chemical features are essential for biological activity, guiding the synthesis of more potent and selective compounds. wjarr.com
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural verification of 5-(2-Bromoethyl)-4-methyl-1,3-thiazole, with each technique offering unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected spectrum for this compound would exhibit distinct signals corresponding to the different proton groups. The proton on the thiazole (B1198619) ring (H-2) is expected to appear as a singlet in the downfield aromatic region. The methyl group protons will also produce a singlet, while the two methylene (B1212753) groups of the bromoethyl side chain will appear as triplets due to spin-spin coupling with each other.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show six distinct signals, corresponding to the two carbons of the thiazole ring, the methyl carbon, and the two carbons of the bromoethyl side chain, plus the carbon attached to the ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms (N, S, Br). ajgreenchem.com
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Thiazole Proton (C2-H) | ¹H | 8.5 - 8.8 | Singlet (s) | Located in the deshielded region characteristic of heterocyclic aromatic protons. farmaciajournal.com |
| Methylene (-CH₂-Br) | ¹H | 3.6 - 3.8 | Triplet (t) | Downfield shift due to the influence of the electronegative bromine atom; coupled to the adjacent CH₂. |
| Methylene (Th-CH₂-) | ¹H | 3.2 - 3.4 | Triplet (t) | Coupled to the CH₂-Br group. |
| Methyl (-CH₃) | ¹H | 2.4 - 2.6 | Singlet (s) | Typical range for a methyl group attached to an aromatic ring. |
| Thiazole Carbon (C2) | ¹³C | 150 - 155 | - | Deshielded due to attachment to nitrogen. ajgreenchem.com |
| Thiazole Carbon (C4) | ¹³C | 145 - 150 | - | Substituted with the methyl group. |
| Thiazole Carbon (C5) | ¹³C | 125 - 130 | - | Substituted with the bromoethyl group. |
| Methylene (Th-CH₂-) | ¹³C | 28 - 32 | - | Aliphatic carbon attached to the thiazole ring. |
| Methylene (-CH₂-Br) | ¹³C | 30 - 34 | - | Aliphatic carbon attached to the bromine atom. |
| Methyl (-CH₃) | ¹³C | 15 - 20 | - | Typical range for a methyl group on a thiazole ring. ajgreenchem.com |
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of the compound. For this compound (C₆H₈BrNS), the high-resolution mass spectrum would provide an exact mass that confirms this formula.
A key feature in the mass spectrum is the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. Common fragmentation patterns would involve the cleavage of the bromoethyl side chain.
Interactive Table 2: Expected Mass Spectrometry Peaks for this compound
| m/z (mass/charge) | Ion Identity | Notes |
| ~205 / ~207 | [C₆H₈⁷⁹BrNS]⁺ / [C₆H₈⁸¹BrNS]⁺ (Molecular Ion) | The [M]⁺ and [M+2]⁺ peaks appear with approximately equal intensity, confirming the presence of one bromine atom. |
| ~126 | [M - Br]⁺ or [M - CH₂Br]⁺ | Represents the loss of a bromine radical or the bromo-methyl radical, a common fragmentation pathway for alkyl halides. |
| ~110 | [C₅H₆NS]⁺ | Corresponds to the 4-methyl-5-vinyl-thiazole cation, resulting from the loss of HBr from the parent ion via rearrangement. |
| ~97 | [C₄H₅S]⁺ | A potential fragment corresponding to the thiazole ring structure after side-chain cleavage. |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by measuring the vibrations of the bonds. The IR spectrum of this compound would display characteristic absorption bands for the C-H bonds of the methyl and methylene groups, C=C and C=N bonds within the thiazole ring, and the C-Br bond.
Interactive Table 3: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3150 | C-H stretch (Thiazole ring) | Medium |
| 2850 - 3000 | C-H stretch (Aliphatic -CH₃ and -CH₂-) | Medium |
| 1500 - 1600 | C=N stretch (Thiazole ring) | Medium |
| 1400 - 1500 | C=C stretch (Thiazole ring) | Medium |
| 1370 - 1390 | C-H bend (Methyl group) | Medium |
| 550 - 650 | C-Br stretch | Strong |
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The thiazole ring is a chromophore that absorbs UV radiation. The spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated system of the heterocyclic ring. These transitions are characteristic of aromatic and heteroaromatic compounds.
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. A reverse-phase HPLC method is typically employed, where the compound is passed through a nonpolar stationary phase (like a C18 column) with a polar mobile phase (often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol).
The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the thiazole ring strongly absorbs. In a pure sample, the chromatogram would show a single, sharp, symmetrical peak at a specific retention time. The presence of other peaks would indicate impurities, and the area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. For this compound, GC is an effective method for assessing purity and quantifying its presence in a mixture. The compound's volatility allows it to be readily vaporized and passed through a chromatographic column.
In a typical GC analysis, a capillary column with a nonpolar or medium-polarity stationary phase is employed. The choice of the column depends on the specific separation required. The instrument conditions, such as injector temperature, oven temperature program, and detector settings, are optimized to achieve good resolution and peak shape. While specific GC parameters for this compound are not extensively published, methods for related brominated organic compounds often utilize columns like a DB-5 or HP-5ms.
A mass spectrometer (MS) is frequently used as a detector (GC-MS), providing both retention time data for quantification and mass spectra for definitive identification. The mass spectrum of this compound would show a characteristic molecular ion peak and fragmentation pattern, including the isotopic signature of the bromine atom (approximately equal intensity for 79Br and 81Br isotopes), which aids in its unambiguous identification. For instance, the analysis of bromophenols by GC-MS has demonstrated high sensitivity and linearity after derivatization, achieving detection limits in the picogram range. nih.gov
Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Thiazole Derivatives
| Parameter | Typical Value/Condition |
|---|---|
| Column Type | Capillary Column (e.g., DB-5, HP-5ms) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp. 60 °C, ramp to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Note: This table represents typical starting conditions for the analysis of volatile heterocyclic compounds and would require optimization for this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an essential and widely used technique for monitoring reaction progress, identifying compounds, and determining the purity of a substance. It is a simple, rapid, and cost-effective method. For this compound, TLC can be used to quickly assess the success of a synthesis or to determine an appropriate solvent system for larger-scale purification by column chromatography. chemistryhall.com
The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or solvent mixture). sigmaaldrich.com The polarity of the mobile phase is a critical factor; a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used for compounds of intermediate polarity such as many thiazole derivatives. akjournals.com
After developing the plate, the spots are visualized. Since many thiazole derivatives are not colored, visualization is often achieved under UV light if the compound is UV-active, or by using a chemical staining agent like potassium permanganate (B83412) or phosphomolybdic acid. chemistryhall.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated and used to identify the compound under specific conditions. sigmaaldrich.com The synthesis of various substituted thiazoles is frequently monitored by TLC to ensure the reaction has gone to completion. nih.gov
Table 2: Example Thin-Layer Chromatography (TLC) Systems for Thiazole Derivatives
| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Typical Rf Range |
|---|---|---|---|
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (4:1) | UV Light (254 nm), Potassium Permanganate Stain | 0.2 - 0.8 |
| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | UV Light (254 nm), Iodine Vapor | 0.2 - 0.8 |
Note: The optimal mobile phase for this compound would need to be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, the structures of several related brominated thiazole compounds have been determined, illustrating the power of this method. For example, the X-ray structure of 2,4-Diacetyl-5-bromothiazole revealed a triclinic crystal system (space group P-1) and provided detailed information on intramolecular and intermolecular halogen bonding. researchgate.net Similarly, the analysis of another complex molecule containing a bromo-substituent and a triazole ring was performed at 293 K, showing a monoclinic crystal system in the C2 space group. mdpi.com
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. The data obtained is crucial for understanding the molecule's conformation in the solid state and how it packs in a crystal lattice, which can influence its physical properties.
Table 3: Representative Crystallographic Data for a Brominated Thiazole Analogue (2,4-Diacetyl-5-bromothiazole)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 4.040 Å, b = 8.254 Å, c = 13.208 Å |
| α = 96.191°, β = 93.865°, γ = 94.067° | |
| Radiation | Mo-Kα |
| Temperature | 93 K |
Source: Data from the crystallographic study of 2,4-Diacetyl-5-bromothiazole. researchgate.net
Elemental Analysis for Stoichiometric Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and other elements in a sample. It serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on the compound's molecular formula.
For this compound, with the molecular formula C6H8BrNS, the theoretical elemental percentages can be calculated based on the atomic masses of its constituent elements. An experimental analysis is then performed, typically using a combustion method where the sample is burned in an excess of oxygen, and the resulting combustion products (CO2, H2O, N2, SO2) are quantified. The bromine content is determined by other methods.
A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and stoichiometric purity.
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical Mass % (Calculated) | Experimental Mass % (Found) |
|---|---|---|
| Carbon (C) | 34.96 % | Data not available |
| Hydrogen (H) | 3.91 % | Data not available |
| Bromine (Br) | 38.77 % | Data not available |
| Nitrogen (N) | 6.80 % | Data not available |
| Sulfur (S) | 15.56 % | Data not available |
| Molecular Formula: C6H8BrNS | Molecular Weight: 206.11 g/mol | |
Investigations into Biological Activity and Mechanistic Insights Non Human Clinical Focus
Antimicrobial Potential
There is no specific information available in the scientific literature regarding the antimicrobial potential of 5-(2-Bromoethyl)-4-methyl-1,3-thiazole. While many thiazole (B1198619) derivatives are known for their antibacterial and antifungal properties, the activity of this specific intermediate has not been reported. sid.irnih.govmdpi.com
Antibacterial Activities in In Vitro Models
No data from in vitro studies on the antibacterial activity of this compound have been published.
Antifungal Activities in In Vitro Models
There are no published findings from in vitro models assessing the antifungal activity of this compound.
Proposed Mechanisms of Antimicrobial Action
As there are no studies on its antimicrobial activity, no mechanisms of action have been proposed for this compound.
Anticancer Activities in Preclinical Models
Specific preclinical data on the anticancer activities of this compound is not available. The broader class of thiazole-containing compounds has been a significant focus of anticancer research, with many derivatives showing promise. nih.govmdpi.commdpi.com However, studies on this particular synthetic precursor are absent from the literature.
Cytotoxicity Studies against Cancer Cell Lines
There are no published reports detailing cytotoxicity studies of this compound against any cancer cell lines.
Antiproliferative Effects in Cellular Assays
No cellular assay results concerning the antiproliferative effects of this compound have been documented in the scientific literature.
Induction of Apoptosis and Cell Cycle Modulation in In Vitro Systems
Thiazole-containing compounds have been a focal point of anticancer research due to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancerous cells. mdpi.comresearchgate.net The cytotoxic action of many chemotherapeutic agents is linked to their capacity to trigger apoptosis, a process of programmed cell death essential for eliminating damaged or malignant cells. nih.gov
Various studies have demonstrated that certain thiazole derivatives can initiate apoptosis through the intrinsic, or mitochondrial-dependent, pathway. This is often characterized by an imbalance in the Bcl-2 family of proteins, which regulate apoptosis. For instance, some novel bis-thiazole derivatives were shown to upregulate pro-apoptotic genes like bax and puma, while downregulating the anti-apoptotic Bcl-2 gene in cancer cell lines. nih.gov This shift in the pro- to anti-apoptotic ratio is a critical step in committing a cell to apoptosis. mdpi.com The activation of caspases, a family of protease enzymes, is another hallmark of apoptosis. Studies on thiazole derivatives bearing a phthalimide (B116566) structure revealed that their cytotoxic effects on cancer cells were associated with DNA fragmentation and increased caspase-3 activity. nih.gov
In addition to inducing apoptosis, thiazole derivatives have been observed to modulate the cell cycle. The cell cycle is a series of events that leads to cell division and replication. A loss of its regulation is a key feature of cancer. Certain 2-(2-hydrazinyl)-1,3-thiazole derivatives have been reported to cause cell cycle arrest at the G1 phase. mdpi.com Similarly, other synthesized thiazole derivatives were found to induce cell cycle arrest at the G1/S phase, leading to an accumulation of cancer cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.comresearchgate.net
Table 1: Effects of Selected Thiazole Derivatives on Apoptosis and Cell Cycle in Cancer Cell Lines
| Compound Class | Cell Line | Effect | Key Findings |
|---|---|---|---|
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast Cancer) | Apoptosis Induction & Cell Cycle Arrest | Increased early and late apoptosis; cell cycle arrest at G1/S phase. mdpi.comresearchgate.net |
| Thiazole-bearing Phthalimides | MCF-7, MDA-MB-468, PC-12 | Apoptosis Induction | DNA fragmentation and increased caspase-3 activity. nih.gov |
| Bis-Thiazole Derivatives | KF-28 (Ovarian Cancer) | Apoptosis Induction & Cell Cycle Arrest | Upregulation of pro-apoptotic genes (bax, puma), downregulation of anti-apoptotic Bcl-2; cell cycle arrest at G1 phase. nih.gov |
Anti-inflammatory Properties in Non-Human Biological Systems
The thiazole nucleus is a core component of several compounds investigated for anti-inflammatory activity. researchgate.netwisdomlib.org Inflammation is a biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. researcher.life The anti-inflammatory effects of thiazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net
For example, a series of 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives were studied for their anti-inflammatory effects in a rat carrageenin edema model. nih.gov Two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, were found to potently suppress paw edema. nih.gov Further studies showed these compounds could inhibit the heat-induced denaturation of albumin and strongly inhibit trypsin and chymotrypsin (B1334515) activities, suggesting multiple mechanisms for their anti-inflammatory action. nih.gov
Other research has focused on synthesizing substituted phenyl thiazoles and evaluating their efficacy in both carrageenan- and formalin-induced edema models. Certain derivatives demonstrated significant reductions in paw edema, indicating appreciable anti-inflammatory activity. wisdomlib.org The development of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives has also yielded compounds that effectively inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α in cell-based assays. rsc.org
Antioxidant Effects in Chemical and Biological Assays
Many thiazole derivatives have been reported to possess antioxidant properties, which is the ability to counteract oxidative damage caused by reactive oxygen species (ROS). nih.gov Oxidative stress from ROS is linked to many degenerative diseases. nih.gov The antioxidant potential of these compounds is often evaluated through various in vitro chemical and biological assays.
The radical-scavenging ability is a common measure of antioxidant activity. In one study, a series of novel thiazole derivatives were synthesized and screened for their ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation. mdpi.commdpi.com Several of the synthesized compounds exhibited potent radical scavenging properties, with some showing higher activity than the standard antioxidant, ascorbic acid. mdpi.com Another common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. A study on ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate found it to have active antioxidant properties with an IC50 value of 64.75 ppm in this assay. aip.org
Besides direct radical scavenging, thiazole derivatives can also exhibit antioxidant effects by reducing oxidized metal ions, a mechanism evaluated by the Ferric Reducing Antioxidant Potential (FRAP) assay. mdpi.com Research has shown that some phenolic thiazoles display significant antioxidant potential in this assay. mdpi.com The structural features of the thiazole derivatives play a crucial role in their antioxidant efficacy. chemrevlett.com
Table 2: Antioxidant Activity of Representative Thiazole Derivatives in Various Assays
| Compound/Derivative Class | Assay | Result |
|---|---|---|
| Phenolic Thiazoles | ABTS Radical Scavenging | Potent activity, some with IC50 values lower than ascorbic acid. mdpi.com |
| Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | DPPH Radical Scavenging | Active antioxidant with an IC50 of 64.75 ppm. aip.org |
| Phenolic Thiazoles | Ferric Reducing Antioxidant Potential (FRAP) | Displayed significant antioxidant potential. mdpi.com |
Other Emerging Biological Activities
Anticonvulsant Investigations in Preclinical Models
The thiazole scaffold is present in various compounds that have been investigated for anticonvulsant activity. mdpi.comtandfonline.com Epilepsy, a neurological disorder characterized by recurrent seizures, remains a significant health concern, driving the search for novel antiepileptic drugs (AEDs). tandfonline.com
Preclinical evaluation of potential anticonvulsants often involves rodent models such as the maximal electroshock seizure (MES) and the pentylenetetrazole (PTZ)-induced seizure tests. mdpi.com A number of thiazole-thiazolidinone derivatives have demonstrated excellent anticonvulsant activity in both of these models. mdpi.com Similarly, studies on novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles revealed that several compounds exhibited significant anticonvulsant activity in the PTZ model, with median effective doses (ED50) substantially lower than the reference drug ethosuximide. tandfonline.com The anticonvulsant activity of these derivatives is often influenced by the nature of the substituents on the thiazole or associated phenyl rings. tandfonline.com For instance, 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione showed high activity in both MES and PTZ tests. tandfonline.com
Antitubercular Research in Preclinical Models
Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a major global health issue, exacerbated by the emergence of multidrug-resistant strains. thieme-connect.combohrium.com This has spurred research into new chemical scaffolds for antitubercular agents, with thiazole-based compounds emerging as a promising class. thieme-connect.combohrium.com These compounds are thought to exert their activity by targeting key bacterial enzymes and disrupting essential metabolic pathways or cell wall synthesis. thieme-connect.combohrium.com
Numerous thiazole derivatives have shown potent activity against M. tuberculosis in preclinical studies. nih.gov For example, a series of thiazole–chalcone hybrids were evaluated for their antitubercular activity, with several compounds displaying more potent activity (lower minimum inhibitory concentration, MIC) than the standard drug pyrazinamide. mdpi.com Specifically, chalcones containing 2,4-difluorophenyl and 2,4-dichlorophenyl groups were identified as having particularly strong antitubercular effects. mdpi.com The development of thiadiazole-linked thiazole derivatives has also yielded compounds with significant MIC values against M. tuberculosis (H37Ra strain), highlighting the potential of molecular hybridization in designing new anti-TB drugs. nih.gov
Enzyme Inhibitory Activities (e.g., p38 MAP kinase, other specific enzymes)
The thiazole moiety is a key structural element in molecules designed to inhibit various enzymes implicated in disease. nih.gov
p38 MAP Kinase: p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the inflammatory cell signaling pathway, making it a therapeutic target for autoimmune disorders. benthamscience.com While specific inhibition by this compound is not documented, the broader class of benzothiazole-based compounds has been investigated as p38α MAP kinase inhibitors, with some derivatives showing inhibitory activity superior to standard reference compounds. researchgate.net
Other Enzymes: Thiazole derivatives have been shown to inhibit a range of other enzymes.
Cholinesterases: In the context of Alzheimer's disease, new thiazolylhydrazone derivatives were designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several compounds showed potent and selective inhibition of AChE, with activity comparable to the reference drug donepezil. mdpi.com
Carbonic Anhydrases: 2-amino thiazole derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase (hCA) I and II isoenzymes. Specific derivatives, such as 2-amino-4-(4-chlorophenyl)thiazole and 2-amino-4-(4-bromophenyl)thiazole (B182969), exhibited potent inhibition with low micromolar and nanomolar Ki values. nih.gov
Pin1: The enzyme Pin1 is considered a novel target for anticancer therapies. A series of thiazole derivatives bearing an oxalic acid group were identified as potent Pin1 inhibitors with IC50 values in the low micromolar range. nih.gov
Cyclooxygenases (COX): As mentioned in the anti-inflammatory section, thiazole derivatives can inhibit COX enzymes. Novel methoxyphenyl thiazole carboxamide derivatives have been shown to have potent and, in some cases, selective inhibitory activity against COX-2 over COX-1. metu.edu.tracs.org
Table 3: Compound Names Mentioned in the Article | Compound Name | | --- | | this compound | | 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid | | 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid | | Ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate | | 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | | 2-amino-4-(4-chlorophenyl)thiazole | | 2-amino-4-(4-bromophenyl)thiazole | | Donepezil | | Ethosuximide | | Pyrazinamide | | Ascorbic acid || Ethosuximide | | Pyrazinamide | | Ascorbic acid |
Applications in Chemical Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
5-(2-Bromoethyl)-4-methyl-1,3-thiazole serves as a highly effective synthetic intermediate due to the distinct reactivity of its functional groups. The bromoethyl group is a prime site for nucleophilic substitution reactions, allowing for the straightforward introduction of a wide array of functionalities. This reactivity enables chemists to readily connect the thiazole (B1198619) core to other molecular fragments, building more elaborate chemical architectures.
The thiazole ring itself can also participate in various chemical transformations. For instance, the C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, creating a nucleophilic center that can react with electrophiles like aldehydes and alkyl halides. pharmaguideline.com This dual reactivity—the electrophilic nature of the bromoethyl side chain and the potential nucleophilic character of the thiazole ring—positions the compound as a versatile building block in organic synthesis. This versatility is demonstrated in its use to create libraries of substituted thiazoles for screening in drug discovery and materials science. Thiazole-containing structures are recognized as key building blocks in the development of new drug candidates and fluorescent dyes. chim.it
Precursors for Advanced Organic Synthesis of Complex Molecules
The structural attributes of this compound make it an ideal starting point for the synthesis of complex molecular targets. The thiazole nucleus is a core component of many biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com By leveraging the reactivity of the bromoethyl group, synthetic chemists can elaborate the structure of this compound to produce novel derivatives with potential therapeutic applications.
For example, the bromoethyl moiety can be converted into other functional groups or used to link the thiazole ring to larger, more complex scaffolds. This is exemplified in the synthesis of various thiazole derivatives where modifications at different positions on the ring lead to compounds with potent biological activities, such as tubulin polymerization inhibitors for cancer therapy. acs.org The synthesis of novel 2,4-disubstituted thiazoles often begins with a functionalized thiazole core, which is then elaborated through subsequent chemical reactions. acs.org The ability to use this compound to construct larger systems is also seen in the preparation of thiazolo[5,4-d]thiazoles, which are of growing interest in electronics and biology. mdpi.com
| Precursor Type | Reaction Type | Resulting Complex Molecule Class | Potential Application |
|---|---|---|---|
| Functionalized Thiazole | Nucleophilic Substitution | Lipid-like Thiazole Derivatives | Anticancer, Antimicrobial rsc.org |
| 2-Aminothiazole (B372263) | Condensation/Cyclization | Imidazo[2,1-b]thiazoles | Anticancer mdpi.com |
| Thiazole Aldehyde | Condensation with Dithiooxamide | Thiazolo[5,4-d]thiazoles | Organic Electronics mdpi.com |
| Functionalized Thiazole | Coupling Reactions | 2-(2-hydrazinyl)-1,3-thiazoles | Antitumor mdpi.com |
Integration into Polymeric Structures and Novel Materials
The thiazole moiety is increasingly being incorporated into polymeric structures to create novel materials with unique electronic and optical properties. Thiazole-containing polymers are explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their thermal stability and electron-deficient nature. mdpi.comresearchgate.net
This compound can be functionalized, for example by converting the bromoethyl group to an azide (B81097), to create monomers suitable for polymerization reactions like click chemistry. This allows for the precise integration of the thiazole unit into polymer backbones. Such polymers can exhibit interesting properties, including fluorescence and semiconductivity. researchgate.netresearchgate.net The synthesis of thiazolothiazole-based polymers, which are known for their rigid and planar structures, has led to materials with solid-state emission, a desirable property for many optoelectronic applications. rsc.org Furthermore, thiazole units have been incorporated into polyureas and other polymer types, imparting biological activity and specific thermal properties to the resulting materials. mdpi.com
| Polymer Type | Key Feature | Potential Application |
|---|---|---|
| Thiazolothiazole-Based Copolymers | Semiconductivity, Low Band Gap | Polymer Solar Cells researchgate.net |
| Thiazole-Containing Polyureas | Biological Activity, Thermal Stability | Antimicrobial Materials mdpi.com |
| Thiazolothiazole-Linked Porous Organic Polymers | Solid-State Luminescence | Optoelectronics, Sensors rsc.org |
| Thiazole-Based Coordination Polymers | Luminescence | Luminescent Sensing mdpi.com |
Development of Probes and Tags for Biological Studies
The development of fluorescent probes and tags is crucial for visualizing and understanding biological processes at the molecular level. Thiazole derivatives, such as the well-known Thiazole Orange (TO), are foundational structures for fluorescent dyes that interact with biomolecules like DNA and RNA. nih.govnih.gov These dyes typically exhibit a significant increase in fluorescence upon binding to their target, making them excellent "light-up" probes for detection and imaging. nih.govchemrxiv.org
The reactive bromoethyl group on this compound provides a convenient handle for covalently attaching the thiazole core to proteins or other biomolecules, creating specific probes. Reagents with bromoalkyl functionalities are known to alkylate nucleophilic amino acid residues such as cysteine, providing a method for site-specific protein labeling. msu.edu By first synthesizing a fluorescent thiazole derivative from this precursor, the bromoethyl group can then be used to anchor the fluorophore to a protein of interest. This strategy enables the tracking of protein localization, dynamics, and interactions within living cells. creative-proteomics.com For instance, a Thiazole Orange derivative was conjugated to folate to selectively target and image folate receptor-expressing tumors in vivo. nih.gov This highlights the potential of using functionalized thiazoles as platforms for creating targeted biological probes and tags.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability
While the fundamental synthesis of the thiazole (B1198619) ring, such as the Hantzsch reaction, is well-established, future research should focus on developing more efficient, selective, and environmentally benign synthetic methodologies. bepls.commdpi.com The principles of green chemistry offer a roadmap for this endeavor, aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.govresearchgate.netbohrium.com
Key avenues for exploration include:
Advanced Synthesis Technologies: The application of microwave irradiation and ultrasonic-mediated techniques can dramatically reduce reaction times and improve yields for thiazole synthesis. bepls.comresearchgate.net
Green Solvents and Catalysts: Research into replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a priority. bepls.comnumberanalytics.com Furthermore, the development and implementation of recyclable and reusable catalysts, such as silica-supported tungstosilisic acid or various nanoparticles, can significantly decrease the environmental impact of the synthesis process. bepls.commdpi.comacs.org
One-Pot and Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions for the synthesis of derivatives from 5-(2-Bromoethyl)-4-methyl-1,3-thiazole would streamline processes by reducing the number of intermediate purification steps, thus saving time, resources, and minimizing waste. bepls.comacs.orgnih.gov
Chemoenzymatic Synthesis: The use of enzymes, such as trypsin, as catalysts in organic synthesis presents a novel approach for producing thiazole derivatives under mild conditions with high selectivity. nih.gov This chemoenzymatic strategy could expand the application of biocatalysis in heterocyclic chemistry. nih.gov
Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level
The thiazole core is a component of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmonash.edufabad.org.tr Derivatives synthesized from this compound are anticipated to possess significant biological potential. A critical area of future research will be the in-depth elucidation of their mechanisms of action.
Future mechanistic studies should focus on:
Target Identification and Validation: Utilizing modern chemical biology tools, such as affinity chromatography, proteomics, and genetic screening, to identify the specific proteins or nucleic acid targets with which these novel thiazole derivatives interact.
Structural Biology: Determining the high-resolution, three-dimensional structures of active compounds bound to their biological targets using techniques like X-ray crystallography and cryo-electron microscopy. This will provide precise insights into the molecular interactions driving the biological effect.
Biochemical and Cellular Assays: Investigating the functional consequences of target binding. This includes exploring whether the compounds act as enzyme inhibitors (e.g., targeting kinases, tubulin, or carbonic anhydrases), DNA intercalators, or modulators of critical signaling pathways. nih.govnih.govfrontiersin.orgacs.org
Cellular Process Analysis: Examining the effects of lead compounds on cellular behaviors such as apoptosis, cell cycle progression, and cell migration to understand the ultimate phenotypic outcome of their molecular activity. nih.govmdpi.comacs.org
Rational Design of Next-Generation Thiazole-Based Scaffolds for Specific Biological Targets
The reactive bromoethyl moiety of this compound makes it an excellent starting point for rational drug design and the creation of extensive chemical libraries. nih.gov By systematically modifying this scaffold, next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles can be developed.
Key strategies in this area include:
Diversity-Oriented Synthesis: Leveraging the bromoethyl group to react with a wide array of nucleophiles (e.g., amines, thiols, phenols, and carboxylates) to generate a large library of diverse thiazole derivatives for high-throughput screening.
Structure-Activity Relationship (SAR) Studies: Once initial "hit" compounds are identified, systematic modifications to all parts of the molecule—the group attached to the ethyl side chain, the methyl group at position 4, and the thiazole ring itself—will be performed to establish clear SAR. nih.govnih.gov This process is fundamental to optimizing lead compounds.
Fragment-Based Drug Discovery (FBDD): The thiazole core can be utilized as a starting fragment in FBDD campaigns. nih.gov Hits from fragment screening can be elaborated or merged to build highly potent and specific inhibitors for a chosen biological target.
Bioisosteric Replacement: Employing bioisosteric replacement strategies to fine-tune the physicochemical properties of lead compounds, thereby improving their absorption, distribution, metabolism, and excretion (ADME) profiles and reducing potential toxicity.
Exploration of Novel Applications Beyond Current Scope (e.g., catalysts, sensors)
While the primary focus for thiazole derivatives has been in medicine, the unique electronic and structural properties of the thiazole ring suggest potential applications in other fields like catalysis, chemical sensing, and materials science. researchgate.net
Future research should explore:
Organocatalysis: The nitrogen atom of the thiazole ring can be alkylated to form thiazolium salts. wikipedia.org These salts are known to be effective organocatalysts for important chemical transformations such as the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org New derivatives could be designed as bespoke catalysts for stereoselective synthesis.
Chemosensors: The nitrogen and sulfur heteroatoms in the thiazole ring can act as binding sites for metal ions. researchgate.netresearchgate.net By functionalizing the this compound scaffold with chromophores or fluorophores, novel chemosensors can be developed for the colorimetric or fluorescent detection of specific metal ions in environmental or biological samples. researchgate.netkfupm.edu.saacs.org
Materials Science: Thiazole-containing compounds are used as dyes and fungicides. wikipedia.org The this compound molecule could be explored as a monomer for polymerization or as a building block for creating advanced materials with tailored optical, electronic, or thermal properties. numberanalytics.com
Integration of Computational and Experimental Methodologies for Accelerated Discovery
The synergy between computational (in silico) and experimental approaches can significantly accelerate the discovery and optimization pipeline for new molecules derived from this compound. nih.govrsc.org This integrated strategy allows for a more focused and efficient research process.
An integrated workflow would involve:
In Silico Design and Screening: Utilizing computational tools for the initial design of new derivatives. Molecular docking and molecular dynamics simulations can predict how these new compounds might bind to specific biological targets, allowing for the prioritization of candidates with the highest predicted affinity and best fit. nih.govresearchgate.netnih.gov
Predictive Modeling: Employing Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features with biological activity, guiding the design of more potent analogues. rsc.org In silico prediction of ADME and toxicity (ADMET) properties can help to identify and eliminate compounds with poor drug-like characteristics early in the discovery phase. nih.govnih.gov
Experimental Validation: Synthesizing the most promising candidates identified through computational screening. These compounds would then be subjected to rigorous experimental validation, including biochemical assays, cell-based studies, and other relevant biological evaluations to confirm the in silico predictions. frontiersin.orgacs.org
This iterative cycle of computational design, chemical synthesis, and experimental testing creates a powerful feedback loop that can dramatically shorten the timeline for developing novel, high-value compounds based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(2-Bromoethyl)-4-methyl-1,3-thiazole, and how can purity be maximized?
- Methodology :
- Route 1 : Start with 4-methyl-1,3-thiazole derivatives. Introduce the bromoethyl group via nucleophilic substitution using NaBr or KBr in anhydrous ethanol under reflux (60–80°C for 4–6 hours). Monitor progress via TLC (silica gel, hexane:ethyl acetate 7:3) .
- Route 2 : Modify clomethiazole analogs (e.g., 5-(2-chloroethyl)-4-methyl-1,3-thiazole) by replacing chlorine with bromine using HBr or PBr₃ in dichloromethane at 0–5°C to avoid side reactions .
- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Confirm purity (>95%) via HPLC (C18 column, acetonitrile:water 60:40) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Key Techniques :
- ¹H/¹³C NMR : Identify thiazole protons (δ 7.2–8.1 ppm) and bromoethyl signals (δ 3.5–4.0 ppm for CH₂Br). Compare with clomethiazole analogs .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 222 [M]⁺ and fragmentation patterns (e.g., loss of Br⁻ at m/z 143) .
- Elemental Analysis : Validate C, H, N, S, and Br content (e.g., C: 32.73%, Br: 36.36% theoretical) .
Q. How should the compound be stored to prevent degradation?
- Storage Protocol :
- Store at 2–8°C in amber vials under inert gas (N₂/Ar) to avoid light-induced bromine loss or hydrolysis .
- Use desiccants (silica gel) to minimize moisture absorption, which can lead to hydrolysis of the bromoethyl group .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
- Strategy :
- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials, identifying electrophilic sites (C-Br bond). Compare with docking studies (e.g., AutoDock Vina) to predict interactions with biological nucleophiles (e.g., cysteine residues) .
- Analyze bond dissociation energies (BDE) for C-Br (≈65 kcal/mol) to assess substitution kinetics .
Q. What experimental approaches resolve contradictions in reported biological activities of thiazole derivatives?
- Resolution Framework :
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C for enzyme assays). Test clomethiazole (control) to benchmark activity .
- Purity Verification : Use LC-MS to confirm compound integrity; impurities (e.g., de-brominated byproducts) may skew results .
- Structure-Activity Relationship (SAR) : Compare 5-(2-bromoethyl) with 5-(chloroethyl) analogs to isolate bromine-specific effects .
Q. How can X-ray crystallography resolve stereochemical uncertainties in thiazole derivatives?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
